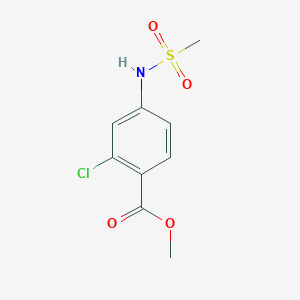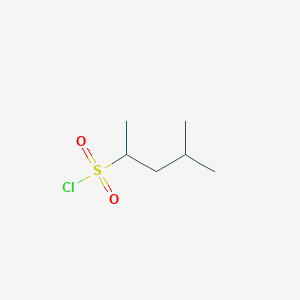
4-Bromo-3-fluoro-2-nitrophenol
描述
4-Bromo-3-fluoro-2-nitrophenol is a phenolic organic compound . It has a molecular formula of C6H3BrFNO3 . The average mass of this compound is 235.995 Da and the monoisotopic mass is 234.928024 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-nitrophenol consists of a phenol group with bromo, fluoro, and nitro substituents . The exact positions of these substituents can be determined by the compound’s name: the bromo group is at the 4th position, the fluoro group is at the 3rd position, and the nitro group is at the 2nd position .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-2-nitrophenol has a predicted boiling point of 275.1±35.0 °C and a predicted density of 1.965±0.06 g/cm3 . The compound is light yellow to beige in color .科学研究应用
Subheading Catalytic Reduction and Sensing Applications
4-Bromo-3-fluoro-2-nitrophenol is a type of nitrophenol, and while the specific compound has not been the focus of extensive research, its close relatives in the nitrophenol family have been studied for various applications, most notably in catalytic reduction and sensing. For instance, gold nanoparticles stabilized by ionic liquids have been utilized for the catalytic reduction of nitrophenol compounds, demonstrating excellent stability and reusability, making them suitable for the complete reduction of nitrophenols in multiple cycles (Thawarkar et al., 2018). Additionally, the 4-nitrophenolate anion has been explored as a colorimetric sensor for halide anions, suggesting potential applications in environmental monitoring and safety (Gale et al., 1999).
Fluorescence Sensing and Detection Technologies
Subheading Advanced Sensing and Detection Mechanisms
In the realm of detection technologies, the nitrophenol family has been utilized in developing sophisticated sensing mechanisms. For instance, fluorescent probes based on polysiloxane have been designed for the effective and selective detection of 4-nitrophenol, showcasing high efficiency and selectivity, and demonstrating potential for environmental monitoring and safety applications (Wang et al., 2020). Similarly, a novel fluorescent molecularly imprinted sensor has been constructed for the highly sensitive and selective detection of 4-nitrophenol, showing promise for environmental applications (Li et al., 2016).
Environmental Monitoring and Pollution Control
Subheading Environmental Impact and Pollution Mitigation
The nitrophenol compounds, closely related to 4-Bromo-3-fluoro-2-nitrophenol, have been extensively used in various industries, leading to environmental concerns due to their toxicity. Studies have focused on understanding the toxic effects of nitrophenols on anaerobic systems, shedding light on the environmental impact and paving the way for pollution control strategies (Haghighi Podeh et al., 1995). Additionally, advancements have been made in the degradation of nitrophenol compounds, utilizing novel catalysts and methodologies for pollution mitigation and ensuring safer water streams (Gupta et al., 2014).
安全和危害
4-Bromo-3-fluoro-2-nitrophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
4-bromo-3-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSACDGRYKNYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305408 | |
| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-nitrophenol | |
CAS RN |
889939-22-4 | |
| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)





